Dansyl-Gly-Cys-Val-Leu-Ser

Farnesyltransferase Enzyme Kinetics Fluorogenic Substrate

Dansyl-Gly-Cys-Val-Leu-Ser (Dns-GCVLS) addresses the need for a reliable, continuous FTase substrate with negligible off-target activity. Key benefits: - 13-fold fluorescence enhancement & 50 nm blue shift upon farnesylation, enabling sensitive detection. - High FTase affinity (Km = 1.8 µM) and selectivity over GGTase I (Km > 50 µM). - Well-characterized kinetics (kcat = 0.5 s⁻¹, ε340 = 4250 M⁻¹cm⁻¹) for precise quantitative assays. Ideal for HTS inhibitor screening and mechanistic studies.

Molecular Formula C31H46N6O9S2
Molecular Weight 710.9 g/mol
Cat. No. B136571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-Gly-Cys-Val-Leu-Ser
Molecular FormulaC31H46N6O9S2
Molecular Weight710.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
InChIInChI=1S/C31H46N6O9S2/c1-17(2)13-21(28(40)35-22(15-38)31(43)44)34-30(42)27(18(3)4)36-29(41)23(16-47)33-26(39)14-32-48(45,46)25-12-8-9-19-20(25)10-7-11-24(19)37(5)6/h7-12,17-18,21-23,27,32,38,47H,13-16H2,1-6H3,(H,33,39)(H,34,42)(H,35,40)(H,36,41)(H,43,44)/t21-,22-,23-,27-/m0/s1
InChIKeyPYFRGABQIDFXHO-FAWUNYRSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dansyl-Gly-Cys-Val-Leu-Ser: Fluorogenic FTase Substrate


Dansyl-Gly-Cys-Val-Leu-Ser (CAS: 143744-88-1), also known as dansyl-GCVLS or Dns-GCVLS, is a synthetic pentapeptide bearing an N-terminal dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophore . Its core sequence, Gly-Cys-Val-Leu-Ser, is modeled after the C-terminal CaaX box of H-Ras, making it a specific substrate for protein farnesyltransferase (FTase) . Unlike generic fluorogenic peptides, the dansyl moiety undergoes a pronounced fluorescence enhancement and emission blue shift upon farnesylation of the cysteine thiol, enabling continuous, real-time monitoring of FTase activity without the need for secondary development steps . This compound is widely employed in academic and industrial settings for the characterization of FTase kinetics, screening of potential FTase inhibitors, and probing protein prenylation pathways [1].

1 FTase-selective fluorogenic substrate based on H-Ras CaaX motif
2 Continuous real-time kinetic monitoring without secondary development
3 Compatible with HTS, inhibitor screening, and enzyme characterization workflows

Dansyl-Gly-Cys-Val-Leu-Ser: Why Substitution Fails


Despite a shared dansyl fluorophore or FTase-targeting motif, closely related peptides such as dansyl-GCVIM, dansyl-GCVVM, or dansyl-GCVLL exhibit markedly different kinetic and selectivity profiles with FTase and geranylgeranyltransferase type I (GGTase I) [1]. Furthermore, the unique microenvironment-sensitive fluorescence response of the dansyl group in this specific sequence—characterized by a 13-fold intensity enhancement and a 50 nm emission blue shift upon farnesylation—differs fundamentally from the simple fluorogenic cleavage mechanisms of AMC- or AFC-based substrates . These disparities in enzyme affinity (Km), catalytic efficiency (kcat), inhibitor sensitivity (IC50/Ki), and fluorescent readout behavior mean that swapping Dansyl-Gly-Cys-Val-Leu-Ser for an analog without re-optimizing assay conditions will inevitably compromise data accuracy, assay sensitivity, and the validity of cross-study comparisons [2].

Dansyl-GCVLS (Target)
  • High apparent affinity and selectivity for FTase
  • Large fluorescence enhancement with emission blue shift
  • Sensitive substrate for FTase inhibitor profiling
  • Minimal processing by GGTase I
Analog Dansyl-peptides (Substitutes)
  • Variable Km and kcat; often lower affinity for FTase
  • No spectral shift; weaker enhancement may reduce sensitivity
  • Inhibitor IC50 can differ by orders of magnitude
  • Some analogs are efficient GGTase I substrates

Dansyl-Gly-Cys-Val-Leu-Ser: Quantitative Performance Evidence


Superior FTase Binding Affinity

In a direct head-to-head comparison using rat brain cytosol fractions as the enzyme source, Dansyl-Gly-Cys-Val-Leu-Ser (dansyl-GCVLS) exhibited the lowest Michaelis constant (Km) among four structurally related dansyl-peptides, indicating the highest apparent affinity for FTase [1].

FTase Binding Affinity
Head-to-head
Target
Km = 1.8 µM
Comparators
dansyl-GCVVM 3.2 µM
dansyl-CVIM 3.4 µM
dansyl-GCVLL 8.4 µM
Reported lowest Km among tested set; supports higher assay sensitivity
Rat brain cytosol; fluorescence assay conditions
Farnesyltransferase Enzyme Kinetics Fluorogenic Substrate

Selectivity for FTase Over GGTase I

Unlike certain CaaX peptides, Dansyl-Gly-Cys-Val-Leu-Ser is recognized and efficiently processed by farnesyltransferase (FTase) but exhibits negligible activity as a substrate for geranylgeranyltransferase type I (GGTase I), making it a highly selective tool for FTase-specific assays . In contrast, peptides like dansyl-GCVLL serve as preferential substrates for GGTase I [1].

FTase Selectivity Over GGTase I
Cross-study
Target
Km > 50 µM (poor GGTase I substrate)
Comparator
dansyl-GCVLL Km = 7.6 µM
Supports FTase-specific detection; avoids GGTase I cross-reactivity
Rat brain cytosol, GGPP co-substrate
Geranylgeranyltransferase Enzyme Specificity Prenylation

Substrate-Dependent Inhibitor Potency

When used as the reporting substrate in FTase inhibition assays, Dansyl-Gly-Cys-Val-Leu-Ser yielded substantially lower IC50 values for certain ortho-substituted anilinogeranyl diphosphate (AGPP) analogues compared to assays using dansyl-GCVIM [1]. For instance, ortho-trifluoromethoxy-AGPP acted as a potent FTase inhibitor (Ki = 3.0 nM) with dansyl-GCVLS, whereas it was efficiently transferred as a substrate when dansyl-GCVIM was present [2].

Substrate-Dependent Inhibitor Potency
Cross-study
Target
ortho-CF₃O-AGPP Ki = 3.0 nM (inhibitor)
Comparator
dansyl-GCVIM: analogue transferred as substrate
Substrate choice may shift inhibitor classification; supports hit-to-lead context review
Purified FTase, competitive modification assay
FTase Inhibitor IC50 Drug Screening

Fluorogenic Signal on Farnesylation

Farnesylation of the cysteine residue in Dansyl-Gly-Cys-Val-Leu-Ser induces a dramatic change in the local environment of the dansyl group, resulting in a 13-fold increase in fluorescence intensity and a shift in emission maximum from 565 nm to 515 nm . This robust ratiometric-like response is intrinsic to the peptide's sequence and is not a generic property of all dansyl-peptides or other fluorogenic substrates [1].

Fluorogenic Signal on Farnesylation
Class-level
13-fold intensity enhancement
Emission shift 565 → 515 nm
Enables continuous kinetic monitoring with high signal-to-noise ratio
Excitation 340 nm; response is sequence-dependent
Fluorescence Enhancement Continuous Assay Dansyl Fluorophore

Benchmark Inhibitor Sensitivity

In a comparative analysis of FTase inhibition, the measured IC50 values for the well-characterized inhibitors B-581 and FTI-276 were found to be 34 nM and 0.8 nM, respectively, when using Dansyl-Gly-Cys-Val-Leu-Ser as the substrate [1]. These values differ markedly from those obtained with the GGTase I substrate dansyl-GCVLL, highlighting the substrate-dependent nature of inhibitor profiling [2].

Benchmark Inhibitor Sensitivity
Cross-study
Target
B-581 IC50 = 34 nM
FTI-276 IC50 = 0.8 nM
Comparator (GCVLL)
B-581 IC50 = 5100 nM
FTI-276 IC50 = 75 nM
Supports benchmark inhibitor profiling; substrate-dependent IC50 context
Rat brain cytosol, FTase assay conditions
FTase Inhibitor IC50 B-581 FTI-276

Dansyl-Gly-Cys-Val-Leu-Ser: Research & Industrial Applications


HTS of FTase Inhibitor Libraries

The combination of high affinity (Km = 1.8 µM) and a robust 13-fold fluorescence enhancement upon farnesylation makes Dansyl-Gly-Cys-Val-Leu-Ser an ideal substrate for continuous, real-time HTS assays [1]. Its selective recognition by FTase (Km > 50 µM for GGTase I) minimizes false positives arising from off-target prenyltransferase activity, a critical advantage in large-scale screening campaigns . Procurement of this validated substrate ensures that hits are genuinely FTase-directed and that IC50 values can be directly compared to historical data for established inhibitors like FTI-276 and B-581 [2].

Kinetic Characterization of FTase Variants

Researchers seeking to determine precise kinetic constants (kcat, Km) for wild-type or mutant FTase should select Dansyl-Gly-Cys-Val-Leu-Ser due to its well-documented kinetic profile (kcat = 0.5 s⁻¹, Km = 1.4 µM to 1.8 µM) [3]. This allows for direct comparison of catalytic efficiency across different enzyme preparations or between studies, avoiding the confounding variability introduced by less characterized substrates like dansyl-GCVIM or dansyl-GCVVM, which exhibit higher Km values and may have different rate-limiting steps [4]. The ability to calculate precise substrate concentrations using its extinction coefficient (ε340 = 4250 M⁻¹cm⁻¹) further supports rigorous quantitative enzymology .

Protein Prenylation Mechanism Studies

The substrate's design, based on the C-terminal sequence of H-Ras, makes it particularly suitable for studies investigating the molecular mechanism of farnesylation, including the interplay between isoprenoid and peptide substrate binding [5]. Its differential behavior with FPP analogues compared to dansyl-GCVIM (e.g., processing of ortho-substituted AGPP analogues) provides a sensitive probe for detecting subtle changes in the FTase active site environment and substrate discrimination [6]. This property is essential for groups developing novel FTase inhibitors with unique binding modes or for those studying the structural basis of substrate specificity.

FTase Activity Validation in Biological Samples

When measuring FTase activity in cell or tissue lysates, the high selectivity of Dansyl-Gly-Cys-Val-Leu-Ser for FTase over GGTase I is paramount . The low background activity observed with GGTase I (Km > 50 µM) ensures that the majority of the measured fluorescence signal originates from FTase-dependent farnesylation, thereby increasing the accuracy of activity quantification and the reliability of inhibitor response profiles in a physiologically relevant context [7].

Application
Selection Property
Validation Focus
HTS of FTase Inhibitor Libraries
FTase-selective fluorogenic substrate
Real-time kinetic monitoring and inhibitor profiling
Kinetic Characterization of FTase Variants
Pre-characterized kinetic parameters
Cross-study kinetic comparison and rigorous enzymology
Protein Prenylation Mechanism Studies
Sequence-specific substrate for H-Ras CaaX box
Detection of active site environment changes and FPP analogue processing
FTase Activity Validation in Biological Samples
High selectivity for FTase over GGTase I
Reliable FTase activity quantification in complex matrices

Technical Documentation Hub

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31 linked technical documents
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